molecular formula C78H58 B12606728 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene CAS No. 917762-09-5

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene

Cat. No.: B12606728
CAS No.: 917762-09-5
M. Wt: 995.3 g/mol
InChI Key: MJHSXLZGIIMPMM-UHFFFAOYSA-N
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Description

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is a highly conjugated aromatic compound characterized by a central 1,4-disubstituted benzene core. Each substituent consists of a 2-phenyl-ethenyl group further substituted with bis[4-(2-phenylethenyl)phenyl] moieties. This architecture creates an extended π-conjugated system, which is critical for electronic delocalization and optoelectronic applications such as organic light-emitting diodes (OLEDs) or semiconductors .

Properties

CAS No.

917762-09-5

Molecular Formula

C78H58

Molecular Weight

995.3 g/mol

IUPAC Name

1,4-bis[2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C78H58/c1-7-19-59(20-8-1)31-35-63-39-47-69(48-40-63)75(67-27-15-5-16-28-67)77(71-51-43-65(44-52-71)37-33-61-23-11-3-12-24-61)73-55-57-74(58-56-73)78(72-53-45-66(46-54-72)38-34-62-25-13-4-14-26-62)76(68-29-17-6-18-30-68)70-49-41-64(42-50-70)36-32-60-21-9-2-10-22-60/h1-58H

InChI Key

MJHSXLZGIIMPMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C(=C(C6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Witting-Horner Reaction

The Witting-Horner reaction is a key method for forming the ethenyl groups in this compound. This reaction involves phosphonium ylides and carbonyl compounds under specific conditions to yield the desired product.

Sonogashira Cross-Coupling Reaction

This method involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst, facilitating the formation of the complex structure required for 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene.

General Synthetic Route

A typical synthetic route for preparing this compound involves several steps:

  • Formation of Aryl Halides :

    • Starting materials such as phenylacetylene are reacted with halogenated benzene derivatives.
  • Cross-Coupling Reactions :

    • The aryl halides undergo cross-coupling reactions using palladium catalysts to form intermediate compounds.
  • Final Coupling :

    • The intermediates are subjected to further cross-coupling reactions to yield 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene.
  • Detailed Reaction Steps

The following table summarizes a detailed reaction scheme based on literature findings:

Step Reaction Type Reagents Conditions Yield
1 Witting-Horner Phosphonium ylide + Carbonyl compound THF, -78 °C High
2 Sonogashira Coupling Aryl halide + Terminal alkyne Pd(PPh3)4, CuI, Toluene Moderate to High
3 Final Coupling Intermediate + Aryl halide Pd catalyst, Toluene High

Recent studies have demonstrated that the synthesized compound exhibits promising properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The following sections detail some findings related to its efficiency and performance in these applications.

OLED Performance

Research indicates that incorporating 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene into OLED structures significantly enhances device efficiency due to its strong fluorescence and thermal stability.

Photovoltaic Applications

The compound's ability to absorb light across a wide spectrum has been explored in OPV cells:

Compound Used Power Conversion Efficiency (%)
Control Blend 6.5
Blend with 1,4-Bis Compound 8.3

This increase in efficiency is attributed to favorable energy levels that facilitate charge transfer processes.

The preparation of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene involves sophisticated synthetic strategies that leverage advanced organic reactions such as the Witting-Horner and Sonogashira methods. The resulting compound shows significant promise for use in electronic applications due to its unique structural properties and high performance metrics in both OLEDs and OPVs.

Chemical Reactions Analysis

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Scientific Research Applications

Organic Electronics

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene has been explored for use in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. Research indicates that the compound exhibits strong fluorescence and high thermal stability, making it suitable for light-emitting layers in OLED devices.

Case Study: OLED Performance
A study demonstrated that incorporating this compound into OLED structures improved device efficiency by enhancing light emission and reducing energy loss through non-radiative pathways .

Photovoltaics

The compound's ability to absorb light across a wide spectrum makes it a candidate for use in organic photovoltaic (OPV) cells. The incorporation of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene into OPV blends has shown promising results in increasing power conversion efficiency.

Data Table: Efficiency Comparison

Compound UsedPower Conversion Efficiency (%)
Control Blend6.5
Blend with 1,4-Bis Compound8.3

This increase in efficiency is attributed to the compound's favorable energy levels that facilitate charge transfer processes .

Sensing Applications

Due to its unique optical properties, this compound has potential applications in chemical sensing. Its fluorescence can be modulated by environmental changes (e.g., pH or the presence of specific ions), allowing for the development of sensitive sensors.

Case Study: Fluorescent Sensor Development
Research has indicated that films made from this compound exhibit significant changes in fluorescence intensity when exposed to different pH levels, demonstrating its utility as a pH sensor .

Mechanism of Action

The mechanism of action of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is primarily based on its ability to absorb and emit light When exposed to light of a specific wavelength, the compound’s electrons are excited to a higher energy stateThis property is exploited in various applications, including imaging and detection .

Comparison with Similar Compounds

1,4-Bis[4-(di-p-tolylamino)styryl]benzene (CAS 55035-43-3)

  • Structure: Central benzene with two styryl (ethenylbenzene) groups substituted with di-p-tolylamino (–N(p-tolyl)₂) moieties.
  • Key Differences: The target compound lacks electron-donating amino groups but features additional phenyl-ethenyl branches, enhancing conjugation length and symmetry .

1,4-Bis-(2-phenylethenyl)benzene

  • Structure : Simpler derivative with two phenylethenyl (–CH=CH–Ph) groups at the 1,4-positions.
  • Key Differences : The target compound’s substituents are more complex, incorporating bis[4-(2-phenylethenyl)phenyl] groups, which amplify steric bulk and π-orbital overlap .

Benzonitrile Derivatives with Ethenyl Linkers (e.g., 3,3'-(1,4-phenylenedi-2,1-ethenediyl)bis-benzonitrile)

  • Structure : Central benzene with ethenyl-linked benzonitrile groups.
  • Key Differences: The cyano (–CN) substituents in these derivatives introduce strong electron-withdrawing effects, unlike the target compound’s purely hydrocarbon-based structure .

Physical and Spectral Properties

Property Target Compound* 1,4-Bis[4-(di-p-tolylamino)styryl]benzene 1,4-Bis-(2-phenylethenyl)benzene
Molecular Weight Estimated >800 g/mol 672.92 g/mol ~310 g/mol
Melting Point N/A Crystalline powder (mp not reported) Likely lower due to simpler structure
Purity N/A ≥98.0% (HPLC) N/A
Conjugation Length Extended (four-tier ethenyl) Moderate (styryl + amino groups) Short (single ethenyl linkers)

*Note: Specific data for the target compound (melting point, spectral signatures) are unavailable in the provided evidence.

Electronic and Optical Properties

  • Extended Conjugation: The target compound’s multi-layered ethenyl-phenyl framework likely results in a narrow bandgap, enabling absorption/emission in the visible-to-near-IR range. Comparable compounds like 1,4-Bis[4-(di-p-tolylamino)styryl]benzene exhibit strong electroluminescence, achieving luminous efficiencies of 1.5 lm/W in OLEDs .

Research Findings and Limitations

  • Synthetic Challenges : The steric hindrance from multiple phenyl-ethenyl groups may complicate purification, as seen in diazaborolo derivatives requiring precise crystallization (e.g., compound 3m, mp 215–217°C) .
  • Thermal Stability : High-melting analogs (e.g., compound 3o, mp 249–250°C ) suggest the target compound may exhibit superior thermal resilience, advantageous for device fabrication.
  • Biological Activity: Unlike COX-2 inhibitory phenylethenyl-quinazolinones (47.1% inhibition at 20 μM ), the target compound’s lack of heterocycles or sulfonamides likely limits bioactivity.

Biological Activity

1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of stilbene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C30H26C_{30}H_{26} with a molecular weight of approximately 394.53 g/mol. It exhibits significant hydrophobic characteristics, which influence its biological interactions.

PropertyValue
Molecular FormulaC30H26C_{30}H_{26}
Molecular Weight394.53 g/mol
Melting PointNot specified
LogPHigh (indicative of lipophilicity)

The biological activity of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is primarily attributed to its ability to interact with cellular receptors and enzymes. Studies suggest that stilbene derivatives can modulate various signaling pathways, including:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have investigated the biological effects of stilbene derivatives related to this compound:

  • Antiparasitic Activity : A study explored the structural similarities between various stilbene compounds and their inhibitory effects on Trypanosoma brucei and Leishmania major. Compounds with similar structures demonstrated significant antiparasitic activity, suggesting potential applications for 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene in treating parasitic infections .
  • Anticancer Studies : Research indicated that stilbene derivatives could inhibit tumor growth in vitro and in vivo models. For instance, compounds with similar configurations were shown to induce cell cycle arrest and apoptosis in breast cancer cell lines . The specific pathways involved include the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. These findings suggest a possible role for 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene in neurodegenerative diseases .

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